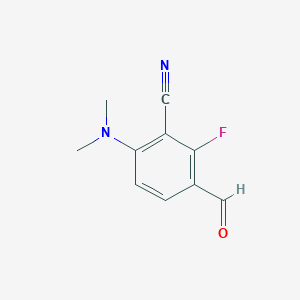

6-(二甲氨基)-2-氟-3-甲酰基苯甲腈

描述

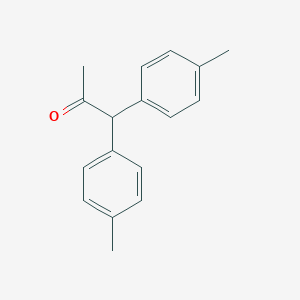

The compound 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is a derivative of benzonitrile characterized by the presence of a dimethylamino group and a fluoro substituent. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the intramolecular charge transfer (ICT) properties of a planarized aminobenzonitrile derivative, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), have been explored, showing dual fluorescence and efficient ICT in various solvents . Another related compound, 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile (4F-DMABN), has been analyzed for its crystal structure, revealing a significant dihedral angle between the dimethylamino group and the aromatic ring, indicating a quinoid nature of the ring .

Synthesis Analysis

Although the synthesis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile is not explicitly detailed in the provided papers, the synthesis of similar compounds typically involves the introduction of substituents to the benzonitrile core. The synthesis of NTC6, for example, may involve the functionalization of the benzonitrile with tert-butyl and cyano groups followed by cyclization to form the tetrahydroquinoline structure . The synthesis of 4F-DMABN likely involves the introduction of fluorine atoms and a dimethylamino group to the benzonitrile ring . These methods could potentially be adapted for the synthesis of 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds such as 4F-DMABN has been determined using X-ray diffraction, which shows that the dimethylamino group is not coplanar with the aromatic ring . This non-planarity can affect the electronic properties and reactivity of the molecule. For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, similar structural analyses would be necessary to understand the orientation of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of aminobenzonitrile derivatives is influenced by the electronic properties of the substituents. The ICT observed in NTC6 suggests that the molecule can undergo reactions that involve electron transfer, which could be facilitated by the planar structure and small energy gap between the excited states . The presence of a dimethylamino group in 4F-DMABN and its non-coplanarity with the aromatic ring could also influence its reactivity, potentially leading to different reaction pathways compared to planar aminobenzonitriles . For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, the formyl group could be reactive towards nucleophilic addition, while the cyano and fluoro substituents could affect the electron distribution and reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitrile derivatives are closely related to their molecular structure. The ICT process in NTC6 is solvent-dependent and is characterized by a large dipole moment in the ICT state, which can be measured through solvatochromic analysis . The crystal structure of 4F-DMABN provides insights into the solid-state properties, such as unit cell parameters and the quinoid nature of the aromatic ring . For 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile, similar analyses would be required to determine its solubility, melting point, dipole moment, and other relevant physical properties. The presence of the formyl group could also introduce additional properties such as reactivity towards condensation reactions.

科学研究应用

分子结构和光谱分析

涉及与 6-(二甲氨基)-2-氟-3-甲酰基苯甲腈 相似的化合物的研究集中在了解其分子结构和光谱特性。例如,使用量子力学对 1-(3-(二甲氨基)丙基)-1-(4-氟苯基)-1,3-二氢异苯并呋喃-5-甲腈 的研究揭示了通过结构优化和分子电荷分析的治疗特性 (Khajehzadeh 和 Moghadam,2017)。

合成和衍生物形成

已经探索了导致类似于 6-(二甲氨基)-2-氟-3-甲酰基苯甲腈 的化合物的衍生物形成的合成方法和反应。其中一项研究描述了 2,3-二氢-3-亚甲基-1H-异吲哚-1-酮的合成方法,证明了 2-甲酰基苯甲腈与二甲基氧代磺鎓甲基的反应 (Kobayashi 等人,2010)。

晶体结构分析

在相关化合物的晶体结构中,二甲氨基等组成基团的行为非常重要。例如,在 1,8-双(二甲氨基)萘双[6-氟-2-(三氟甲基)-4-喹啉醇] 乙腈溶剂化物的研究中,突出了二甲氨基在形成氢键中的作用 (Vergeer 等人,1999)。

光物理性质

具有与 6-(二甲氨基)-2-氟-3-甲酰基苯甲腈 相似结构的化合物的な光物理性质一直是研究的重点,揭示了在各种条件下分子行为的见解。一个例子是对 6-N,N-二甲氨基-2,3-萘酰亚胺的光物理和生物应用的研究 (Vázquez 等人,2005)。

分子相互作用和络合物形成

类似化合物与其他分子和离子的相互作用已经过研究,提供了对络合物形成和分子相互作用的见解。这可以通过对多组分系统与各种离子的相互作用的综合光物理、核磁共振和理论研究得到例证 (Bhoi 等人,2015)。

荧光探针和极性研究

基于类似于 6-(二甲氨基)-2-氟-3-甲酰基苯甲腈 的化合物的荧光探针已用于研究环糊精的水溶液。这项研究有助于了解各种溶液的荧光极性探针 (Cox 等人,1984)。

属性

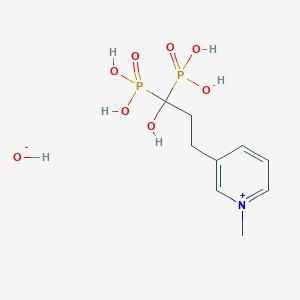

IUPAC Name |

6-(dimethylamino)-2-fluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-13(2)9-4-3-7(6-14)10(11)8(9)5-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQREXNGDAXSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=C(C=C1)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371557 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

CAS RN |

148901-53-5 | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148901-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-fluoro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148901-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

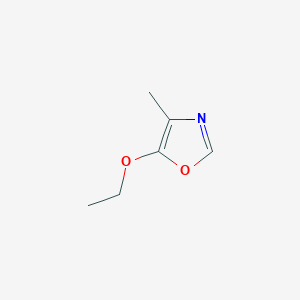

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)

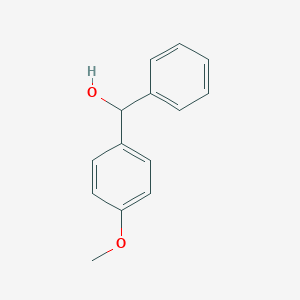

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)